molecular formula C18H16FNO3 B2405983 3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid CAS No. 2138266-51-8

3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid

Cat. No. B2405983
CAS RN: 2138266-51-8
M. Wt: 313.328
InChI Key: JGHHGVSJHSRMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an indole derivative with a propanoic acid group and a fluorophenyl group. Indoles are a class of compounds that are part of many biologically active substances . The fluorophenyl group could potentially alter the properties of the compound, such as its reactivity or bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorophenyl group, and the propanoic acid group . The exact 3D conformation would depend on the specific positions of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the propanoic acid group could impart some degree of polarity to the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many indole derivatives interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “3-(2-(4-Fluorophenyl)-7-methoxy-1H-indol-3-yl)propanoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-23-15-4-2-3-13-14(9-10-16(21)22)17(20-18(13)15)11-5-7-12(19)8-6-11/h2-8,20H,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHHGVSJHSRMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid

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